2-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Description
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS: 865186-62-5) is a halogenated benzaldehyde derivative featuring a bromine atom at position 2, an ethoxy group at position 5, and a hydroxyl group at position 4. This compound is characterized by its aromatic aldehyde backbone, which is modified with electron-donating (ethoxy, hydroxyl) and electron-withdrawing (bromine) substituents. Such a structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSRDLZFAXUFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358162 | |
| Record name | 2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340216-58-2 | |
| Record name | 2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde typically involves the bromination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction, but with optimized reaction conditions to enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: 2-Bromo-5-ethoxy-4-hydroxybenzoic acid.
Reduction: 2-Bromo-5-ethoxy-4-hydroxybenzyl alcohol
Scientific Research Applications
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde can be contextualized by comparing it with analogous halogenated benzaldehydes. Below is a detailed analysis:
Structural Analogues and Substituent Effects
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS: 99-58-1) Key Differences: Bromine is positioned at the 3rd carbon instead of the 2nd. The 3-bromo derivative may exhibit reduced steric hindrance compared to the 2-bromo isomer, influencing crystal packing and solubility .
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 43192-31-0)
- Key Differences : The ethoxy group is replaced by a methoxy group at position 3, and bromine is at position 5.
- Impact : Methoxy’s smaller size and higher electronegativity compared to ethoxy could enhance solubility in polar solvents. The bromine’s position at 5 may increase resonance stabilization of the aldehyde group .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Key Differences: Contains a fluorine atom at position 4 instead of a hydroxyl group.
Physicochemical Properties
Biological Activity
Overview
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde (C9H9BrO3) is an organic compound notable for its role in biochemical research and pharmaceutical applications. It features functional groups such as bromine, ethoxy, and hydroxy, which contribute to its biological activity. This compound is primarily used as an intermediate in organic synthesis and has been studied for its potential therapeutic effects, particularly in the context of enzyme inhibition and cancer treatment.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and proteins. Notably, it acts as an inhibitor of phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (BCL-XL), which are crucial in regulating inflammatory responses and apoptosis, respectively.
Target Enzymes
- PDE4 : Inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which can modulate various signaling pathways involved in inflammation.
- BCL-XL : Inhibition promotes apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Biological Effects
Research indicates that this compound has several significant biological effects:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of prostate cancer cells by disrupting signaling pathways that promote cell proliferation.
- Anti-inflammatory Properties : By inhibiting PDE4, the compound may reduce inflammation, making it relevant for conditions characterized by excessive inflammatory responses.
- Cellular Modulation : It influences cellular processes such as gene expression and metabolism, affecting overall cell function.
Pharmacokinetics
This compound is soluble in organic solvents like chloroform and dichloromethane, which facilitates its use in various laboratory settings. Its stability under standard conditions allows for prolonged studies on its effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that at varying dosages, this compound can inhibit the proliferation of cancer cell lines. For instance, lower doses exhibited therapeutic effects while higher doses led to cytotoxicity.
- Animal Models : Research involving animal models indicated that this compound could effectively reduce tumor sizes when administered at specific dosages, supporting its potential as an anticancer agent.
- Enzyme Inhibition Assays : Assays conducted to measure PDE4 inhibition confirmed that this compound binds effectively to the enzyme's active site, leading to significant reductions in cAMP degradation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrO3 |
| Molecular Weight | 229.07 g/mol |
| Solubility | Soluble in chloroform |
| Biological Targets | PDE4, BCL-XL |
| Potential Applications | Anticancer, Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
